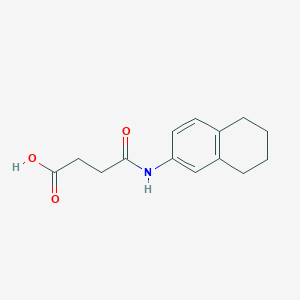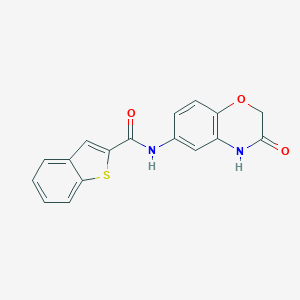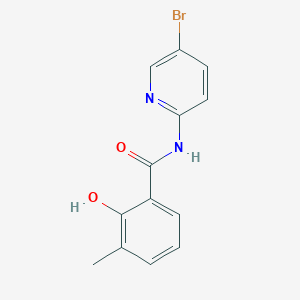![molecular formula C10H15N3O3S B270627 N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DASA-58 belongs to the class of sulfonyl-containing compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
DASA-58 works by inhibiting the activity of the protein kinase B (AKT) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting AKT, DASA-58 can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 has been found to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation research, DASA-58 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, DASA-58 has been found to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DASA-58 in lab experiments is its specificity for the AKT signaling pathway. This specificity allows for targeted inhibition of this pathway, which can lead to more accurate results. However, one limitation of using DASA-58 is its low yield in the synthesis process, which can limit the amount of compound available for experiments.
Direcciones Futuras
There are several future directions for research on DASA-58. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to explore the use of DASA-58 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis process of DASA-58 to increase its yield and availability for experiments.
Métodos De Síntesis
The synthesis of DASA-58 involves the reaction of p-nitrobenzenesulfonyl chloride with dimethylamine, followed by reduction with sodium dithionite and subsequent acetylation with acetic anhydride. The yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
DASA-58 has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that DASA-58 has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DASA-58 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide |
|---|---|
Fórmula molecular |
C10H15N3O3S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-[3-(dimethylsulfamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H15N3O3S/c1-8(14)11-9-5-4-6-10(7-9)12-17(15,16)13(2)3/h4-7,12H,1-3H3,(H,11,14) |
Clave InChI |
JGDCBLVSSLZAQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)

![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)